molecular formula C16H16O2 B14276657 3,4-Phenanthrenedione, 5,6,7,8-tetrahydro-8,8-dimethyl- CAS No. 133130-80-0

3,4-Phenanthrenedione, 5,6,7,8-tetrahydro-8,8-dimethyl-

Katalognummer: B14276657
CAS-Nummer: 133130-80-0
Molekulargewicht: 240.30 g/mol
InChI-Schlüssel: NUJIKIJQCXNJFW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,4-Phenanthrenedione, 5,6,7,8-tetrahydro-8,8-dimethyl- is a chemical compound known for its unique structure and properties It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two ketone groups at the 3 and 4 positions, along with a tetrahydro ring and two methyl groups at the 8 position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Phenanthrenedione, 5,6,7,8-tetrahydro-8,8-dimethyl- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the compound can be synthesized by the reaction of 2,3-dimethyl-1,4-naphthoquinone with a suitable dienophile in the presence of a Lewis acid catalyst. The reaction typically requires an inert atmosphere and elevated temperatures to proceed efficiently .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

3,4-Phenanthrenedione, 5,6,7,8-tetrahydro-8,8-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce diols .

Wissenschaftliche Forschungsanwendungen

3,4-Phenanthrenedione, 5,6,7,8-tetrahydro-8,8-dimethyl- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3,4-Phenanthrenedione, 5,6,7,8-tetrahydro-8,8-dimethyl- involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes and receptors, influencing various biochemical pathways. For instance, it may inhibit the activity of enzymes involved in oxidative stress, thereby exerting protective effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Miltirone: A structurally similar compound with known biological activities.

    1-Hydroxy-2-isopropyl-8,8-dimethyl-5,6,7,8-tetrahydro-3,4-phenanthrenedione:

Uniqueness

3,4-Phenanthrenedione, 5,6,7,8-tetrahydro-8,8-dimethyl- is unique due to its specific structural features, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

133130-80-0

Molekularformel

C16H16O2

Molekulargewicht

240.30 g/mol

IUPAC-Name

8,8-dimethyl-6,7-dihydro-5H-phenanthrene-3,4-dione

InChI

InChI=1S/C16H16O2/c1-16(2)9-3-4-11-12(16)7-5-10-6-8-13(17)15(18)14(10)11/h5-8H,3-4,9H2,1-2H3

InChI-Schlüssel

NUJIKIJQCXNJFW-UHFFFAOYSA-N

Kanonische SMILES

CC1(CCCC2=C1C=CC3=C2C(=O)C(=O)C=C3)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.